3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol
Description
Properties
Molecular Formula |
C8H10Br2N2O |
|---|---|
Molecular Weight |
309.99 g/mol |
IUPAC Name |
3-amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H10Br2N2O/c9-5-3-6(10)8(12-4-5)7(13)1-2-11/h3-4,7,13H,1-2,11H2 |
InChI Key |
AJPAPDQDIYEAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(CCN)O)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material and Pyridine Functionalization
The synthesis usually begins with 3,5-dibromopyridin-2-amine or the corresponding dibromopyridine derivative. Selective bromination can be achieved by controlled electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) under mild conditions, ensuring substitution at the 3 and 5 positions without affecting the 2-position where the side chain will attach.
Side Chain Introduction via Halogenated Propanone Intermediate
A common approach, inspired by related literature on 3-substituted pyridinyl propanol derivatives, involves the following steps:
Reaction of 3,5-dibromopyridin-2-yl with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as tin tetrachloride (SnCl4) in an aprotic solvent like benzene or dichloromethane. This produces 3-chloro-1-(3,5-dibromopyridin-2-yl)propan-1-one as an intermediate.
Reduction of the ketone group to the corresponding alcohol using sodium borohydride (NaBH4) in ethanol, yielding 3-chloro-1-(3,5-dibromopyridin-2-yl)propan-1-ol .
Amination to Form the Amino Alcohol
The chlorine substituent on the propanol side chain is then displaced by an amino group through nucleophilic substitution:
Treatment of 3-chloro-1-(3,5-dibromopyridin-2-yl)propan-1-ol with an excess of ammonia or a suitable amine source under reflux conditions in a polar solvent such as ethanol or methanol.
This substitution yields the target compound This compound .
Enantiomeric Purity and Catalytic Asymmetric Reduction
For stereoselective synthesis, catalytic asymmetric hydrogenation or reduction methods are employed:
Use of chiral catalysts composed of transition metals such as rhodium, ruthenium, or iridium complexed with diphosphine ligands facilitates the asymmetric reduction of the ketone intermediate to the chiral amino alcohol.
Reaction conditions typically involve hydrogen pressure (5 to 50 bar), polar solvents, and controlled temperature (80 to 150°C).
The process can yield enantiomerically pure products with enantiomeric excess (ee) values exceeding 85%, which is crucial for pharmaceutical applications.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Stage | Reagents/Catalysts | Conditions | Outcome/Product |
|---|---|---|---|---|
| 1 | Selective bromination of pyridine | N-Bromosuccinimide (NBS) | Mild temperature, aprotic solvent | 3,5-Dibromopyridin-2-amine or derivative |
| 2 | Acylation with 3-chloropropanoyl chloride | 3-Chloropropanoyl chloride, SnCl4 | Room temp to 80°C, benzene or DCM | 3-Chloro-1-(3,5-dibromopyridin-2-yl)propan-1-one |
| 3 | Reduction of ketone to alcohol | Sodium borohydride (NaBH4) | Ethanol, 0-25°C | 3-Chloro-1-(3,5-dibromopyridin-2-yl)propan-1-ol |
| 4 | Amination (nucleophilic substitution) | Ammonia or amine source | Reflux, polar solvent | This compound |
| 5 | Optional asymmetric reduction | Rhodium/Ruthenium/Iridium + diphosphine ligands | H2 pressure 5-50 bar, 80-150°C | Enantiomerically pure amino alcohol |
Experimental Data and Research Results
The use of sulfonic acid salts in the intermediate stages has been reported to reduce reaction times significantly and improve product crystallization and recovery, enhancing overall yield and purity.
Catalytic asymmetric hydrogenation using rhodium-diphosphine complexes has demonstrated high enantioselectivity, with enantiomeric excess values above 85%, confirming the feasibility of producing optically active forms of the amino alcohol.
Sodium borohydride reduction of the chloropropanoyl ketone intermediate proceeds efficiently in ethanol at low temperatures, yielding the corresponding alcohol with minimal side reactions.
Nucleophilic substitution with ammonia under reflux provides good conversion to the amino alcohol, although reaction times and yields depend on solvent choice and ammonia concentration.
Notes on Related Compounds and Analogues
Similar synthetic routes have been applied to related compounds such as 3-Amino-1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol , indicating the robustness of this methodology for pyridinyl amino alcohols with halogen substitution.
The synthetic strategies described are consistent with those used for other biologically active amino alcohols and pyridine derivatives, confirming the general applicability of these methods.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The dibromopyridinyl moiety may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
- Molecular Formula : C₈H₁₁FN₂O
- Molecular Weight : 170.18 g/mol
- Key Features: A fluorine atom at the 5-position of the pyridine ring and an amino group at the 2-position. Fluorine’s small size and strong electron-withdrawing nature enhance electronic effects without significant steric hindrance. This compound is lighter and likely more soluble in polar solvents than brominated analogs .
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol
- Molecular Formula: Not explicitly provided (inferred as C₈H₁₁IN₂O).
- However, iodine’s lower electronegativity and larger size reduce stability compared to bromine .
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
- Molecular Formula: C₁₀H₁₁NO₃
- Molecular Weight : 193.20 g/mol
- Key Features : Methoxy groups at the 5- and 6-positions and an acetylenic propargyl alcohol chain. The electron-donating methoxy groups contrast sharply with bromine’s electron-withdrawing effects, altering reactivity in aromatic substitution reactions .
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol
- Molecular Formula: C₁₁H₁₇NO
- Molecular Weight : 179.26 g/mol
- Key Features: A non-pyridine aromatic system (2,3-dimethylphenyl) attached to the propanol chain.
Table 1: Key Comparative Data
Reactivity and Stability
- Bromine vs. Fluorine/Iodine : Bromine’s balance of electronegativity and steric bulk makes it superior for cross-coupling reactions (e.g., Suzuki-Miyaura) compared to fluorine (less reactive) or iodine (prone to oxidation) .
- Methoxy vs. Halogen : Methoxy groups increase electron density on the pyridine ring, favoring electrophilic substitutions, whereas bromine deactivates the ring for nucleophilic pathways .
Pharmaceutical Potential
- Brominated derivatives may exhibit enhanced binding to hydrophobic enzyme pockets compared to fluorinated analogs. The dimethylphenyl compound’s lipophilicity suggests better blood-brain barrier penetration .
Biological Activity
3-Amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol is a chemical compound characterized by its unique structure, which includes a dibromopyridine moiety and an amino alcohol functional group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of 309.99 g/mol. The compound features a pyridine ring substituted with two bromine atoms at positions 3 and 5, which significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H10Br2N2O |
| Molecular Weight | 309.99 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1567099-04-0 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of dibromopyridine can inhibit the growth of various bacteria and fungi.
A study evaluating the antimicrobial efficacy of related compounds found that modifications in the pyridine ring structure could enhance activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Antiviral Properties
The antiviral potential of dibromopyridine derivatives has also been explored. One research study focused on the synthesis of antiviral agents based on pyridine structures, revealing that certain modifications could enhance activity against viral infections like influenza and HIV . The presence of the amino alcohol group in this compound may contribute to its ability to interact with viral proteins or inhibit viral replication.
Anticancer Activity
The anticancer properties of compounds containing dibromopyridine have been investigated in various studies. For example, a recent investigation highlighted that certain derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) . The mechanism of action was attributed to the induction of apoptosis and disruption of cell cycle progression.
Case Study 1: Synthesis and Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of dibromopyridine, including this compound. The synthesized compounds were evaluated for their biological activities using various assays. Results indicated that the compound showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Structure–Activity Relationship (SAR)
Another significant study focused on the structure–activity relationship (SAR) of similar compounds. It was found that the introduction of halogen atoms at specific positions on the pyridine ring enhanced both antimicrobial and anticancer activities. This study provided insights into how structural modifications can optimize biological efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-amino-1-(3,5-dibromopyridin-2-yl)propan-1-ol, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 3,5-dibromo-2-pyridinecarbaldehyde with nitromethane under Henry reaction conditions to form a nitroalkane intermediate, followed by reduction (e.g., catalytic hydrogenation or LiAlH₄) to yield the amino alcohol .
- Reductive amination : Use a ketone precursor (e.g., 1-(3,5-dibromopyridin-2-yl)propan-1-one) with ammonia and a reducing agent like NaBH₃CN. Monitor pH and temperature to minimize side reactions .
- Optimization : Employ design-of-experiments (DoE) to vary solvents (e.g., THF vs. MeOH), temperatures (0–80°C), and stoichiometric ratios. Characterize intermediates via TLC or LC-MS .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Analyze - and -NMR for diagnostic peaks:
- Pyridine protons (δ 8.2–8.8 ppm for H-4 and H-6) .
- Amino group (δ 1.5–2.5 ppm, broad singlet) and hydroxyl proton (δ 4.5–5.5 ppm, exchangeable) .
- IR : Confirm hydroxyl (3200–3600 cm) and amine (3300–3500 cm) stretches.
- HRMS : Validate molecular formula (CHBrNO) with exact mass (±2 ppm tolerance) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) to separate polar byproducts. Monitor fractions via TLC .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) based on solubility differences. Characterize purity via melting point and HPLC (>95% purity) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods resolve enantiomeric excess?
- Methodology :
- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to favor specific enantiomers .
- Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase. Compare retention times to racemic standards .
- X-ray crystallography : Resolve absolute configuration if single crystals form (e.g., slow evaporation from acetone) .
Q. What mechanistic insights explain conflicting reactivity data in nucleophilic substitutions involving the pyridine ring?
- Methodology :
- Computational studies : Perform DFT calculations (e.g., Gaussian) to model transition states and electron density maps. Compare bromine’s inductive (-I) vs. resonance effects on pyridine’s electrophilicity .
- Kinetic isotope effects : Substitute at reactive positions to probe rate-determining steps .
- In-situ monitoring : Use ReactIR to track intermediates during reactions, identifying competing pathways (e.g., elimination vs. substitution) .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in -NMR)?
- Methodology :
- Variable-temperature NMR : Assess dynamic effects (e.g., hindered rotation of the dibromopyridinyl group) by collecting spectra at 25°C vs. 60°C .
- 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximity of protons to assign splitting patterns .
- Isotopic labeling : Synthesize -labeled analogs to simplify amine-related signals .
Safety and Handling
Q. What precautions are critical when handling brominated pyridine derivatives like this compound?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particulates .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
- Stability tests : Conduct DSC/TGA to assess thermal decomposition risks during storage .
Data Gaps and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
